molecular formula C7H15N3O3 B1302040 tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate CAS No. 6926-09-6

tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate

Cat. No.: B1302040
CAS No.: 6926-09-6
M. Wt: 189.21 g/mol
InChI Key: MQBASTZLTYLEON-UHFFFAOYSA-N
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Description

tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate: is a glycine derivative with the molecular formula C7H15N3O3 and a molecular weight of 189.21 g/mol . It is a white to off-white solid that is primarily used in scientific research . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

The safety information for Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound is considered a danger, with hazard statements including H228-H302-H315-H319-H335 . Precautionary measures include avoiding static discharges and not releasing the compound into the environment .

Mechanism of Action

Target of Action

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is primarily a derivative of Glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter.

Mode of Action

As a glycine derivative, it may interact with glycine receptors and other targets in the body .

Biochemical Pathways

Amino acids and their derivatives, including Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate are likely diverse, given its potential interactions with various targets and pathways. As a glycine derivative, it may have effects on protein synthesis, neurotransmission, and other processes .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to interact with glycine derivatives, which are essential in various metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the biomolecules involved.

Cellular Effects

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the secretion of anabolic hormones and the supply of fuel during exercise, which in turn impacts mental performance and prevents exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and signaling molecules within the cells.

Molecular Mechanism

The molecular mechanism of action of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place at 2-8°C . Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments.

Dosage Effects in Animal Models

The effects of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing mental performance and preventing muscle damage during exercise . At higher doses, it can exhibit toxic or adverse effects, which may include cellular damage and disruption of normal metabolic processes. These threshold effects are important considerations in determining the appropriate dosage for experimental studies.

Metabolic Pathways

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism . These interactions can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and health.

Transport and Distribution

The transport and distribution of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as its concentration in different tissues and cells determines its overall impact on the organism.

Subcellular Localization

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is localized within specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or the nucleus . This localization is crucial for its role in modulating cellular processes, as it allows the compound to interact with specific biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for tert-butyl 2-hydrazinyl-2-oxoethylcarbamate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield . The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Properties

IUPAC Name

tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBASTZLTYLEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370850
Record name tert-butyl 2-hydrazinyl-2-oxoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-09-6
Record name tert-butyl 2-hydrazinyl-2-oxoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl (tert-butyloxycarbonyl)glycinate (8.54 g, 45.1 mmol) was added hydrazine hydrate (4.4 mL, 90.5 mmol) and the reaction was heated under reflux for 16 hours. The solvent was removed in vacuo and the residue partitioned between dichloromethane (100 mL) and water (100 mL). The phases were separated, the aqueous phase evaporated in vacuo to low volume and extracted with 5% methanol/dichloromethane (2×100 mL) The organic extracts were combined, dried over magnesium sulfate and concentrated in vacuo to give the product as a white crystalline solid, 5.27 g (62%).
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared essentially in accordance with the procedures of Tetrahedron Letters, Vol 36, No. 37 P6591-6594 as set forth herein. Under a nitrogen atmosphere in a round bottom flask, tert-butoxycarbonylamino-acetic acid methyl ester (2.0 mL, 13.5 mmol) is dissolved in absolute ethanol (50 mL) and anhydrous hydrazine (0.45 mL, 14.3 mmol) is added. The resulting mixture is heated in an oil bath at 60° C. for 3 hours then 80° C. for 5.5 hours. The reaction mixture is evaporated and the residue partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2×10 mL). The combined dichloromethane extracts are washed with water (2×30 mL). The dichloromethane layer is dried over magnesium sulfate and evaporated to give a solid that is triturated with diethyl ether to give hydrazinocarbonylmethyl-carbamic acid tert-butyl ester (1.94 g, 76% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.